(1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol
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Overview
Description
(1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol is a chiral compound featuring a pyridine ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-fluoropyridine.
Grignard Reaction: The 2-chloro-5-fluoropyridine undergoes a Grignard reaction with an appropriate Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1R)-enantiomer.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of chiral catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of pyridine derivatives.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms on the pyridine ring can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(1R)-1-(2-chloro-3-pyridyl)ethanol: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(1R)-1-(2-fluoro-5-pyridyl)ethanol: Lacks the chlorine atom, which can influence its chemical properties and applications.
(1R)-1-(3-chloro-5-fluoro-2-pyridyl)ethanol: Has a different substitution pattern on the pyridine ring, leading to variations in its chemical behavior.
Uniqueness: The unique combination of chlorine and fluorine atoms on the pyridine ring of (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol imparts distinct chemical properties, such as increased reactivity and potential for specific biological interactions. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(1R)-1-(2-chloro-5-fluoropyridin-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-4(11)6-2-5(9)3-10-7(6)8/h2-4,11H,1H3/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGXENWYWUVLBD-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC(=C1)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(N=CC(=C1)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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